3-Hydroxy-3-(trifluoromethyl)cyclobutan-1-one

Lipophilicity Drug-likeness CF3 substituent effect

3-Hydroxy-3-(trifluoromethyl)cyclobutan-1-one (CAS 1935109-77-5) is a strained, four-membered cyclobutanone carrying a geminal hydroxy group and a trifluoromethyl substituent at the 3-position (molecular formula C₅H₅F₃O₂, MW 154.09). Its structure integrates three pharmacologically relevant features—a ketone electrophile, a tertiary alcohol hydrogen-bond donor/acceptor, and the strongly electron-withdrawing, lipophilic CF₃ group—into one compact scaffold.

Molecular Formula C5H5F3O2
Molecular Weight 154.088
CAS No. 1935109-77-5
Cat. No. B2715430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-3-(trifluoromethyl)cyclobutan-1-one
CAS1935109-77-5
Molecular FormulaC5H5F3O2
Molecular Weight154.088
Structural Identifiers
SMILESC1C(=O)CC1(C(F)(F)F)O
InChIInChI=1S/C5H5F3O2/c6-5(7,8)4(10)1-3(9)2-4/h10H,1-2H2
InChIKeyCXXXGHKPHNWHCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-3-(trifluoromethyl)cyclobutan-1-one (CAS 1935109-77-5): A Dual-Functional Cyclobutanone Building Block for Fluorinated Drug Discovery


3-Hydroxy-3-(trifluoromethyl)cyclobutan-1-one (CAS 1935109-77-5) is a strained, four-membered cyclobutanone carrying a geminal hydroxy group and a trifluoromethyl substituent at the 3-position (molecular formula C₅H₅F₃O₂, MW 154.09). Its structure integrates three pharmacologically relevant features—a ketone electrophile, a tertiary alcohol hydrogen-bond donor/acceptor, and the strongly electron-withdrawing, lipophilic CF₃ group—into one compact scaffold . This combination directly addresses the demand for sp³-rich, low-molecular-weight building blocks that introduce conformational restriction and fluorine content into drug candidates, distinguishing it from simpler cyclobutanone analogs [1].

Why 3-Hydroxy-3-(trifluoromethyl)cyclobutan-1-one Cannot Be Replaced by Generic Cyclobutanone Analogs: The Trifluoromethyl–Hydroxy Synergy


Generic cyclobutanone analogs lack the simultaneous presence of the CF₃ and tertiary hydroxy groups, which jointly dictate lipophilicity, hydrogen-bonding capacity, and electronic character. Replacing the CF₃ with a methyl group (e.g., 3-hydroxy-3-methylcyclobutan-1-one) sharply reduces electron withdrawal, metabolic stability, and steric bulk [1]. Omitting the hydroxy group (e.g., 3-(trifluoromethyl)cyclobutan-1-one) eliminates a key H-bond donor/acceptor, limiting synthetic diversification and target engagement [2]. Even close isomers such as 1-(trifluoromethyl)cyclobutanol differ in regiochemistry and ring-strain distribution, which alters reactivity profiles . The quantitative evidence below demonstrates that these structural modifications produce measurable, biologically relevant changes in physicochemical and pharmacological parameters, making simple substitution scientifically unsound.

Quantitative Differentiation Evidence for 3-Hydroxy-3-(trifluoromethyl)cyclobutan-1-one vs. Closest Analogs


Lipophilicity Enhancement: LogP Increase of 0.4–0.5 Units vs. Non-Fluorinated Cyclobutanone Analogs

Substituting the trifluoromethyl group into a cyclobutane ring consistently raises logP by 0.4–0.5 units compared to the non-fluorinated parent. In the structurally analogous CF₃-cyclobutane model series, replacement of a tert-butyl group with a CF₃-cyclobutyl group increased logD by 0.4–0.5 units (e.g., model compound 37: logD 2.11 → 2.51 for CF₃-cyclobutane 39). The same magnitude was observed across four distinct bioactive chemotypes [1]. By contrast, 3-hydroxycyclobutan-1-one (the non-fluorinated analog; CAS 15932-93-1) has a predicted LogP of −0.29 [2], while 3-(trifluoromethyl)cyclobutan-1-one (the non-hydroxylated analog; CAS 1511981-13-7) has a measured LogP of 0.38 . The dual CF₃–OH substitution pattern of the target compound is expected to deliver a logP intermediate between these extremes with a substantial positive shift over the non-fluorinated hydroxy-cyclobutanone, improving membrane permeability while retaining aqueous solubility.

Lipophilicity Drug-likeness CF3 substituent effect

Electronic Modulation: CF₃-Driven pKa Shift of ~2 Units in Carboxylic Acid Derivatives Demonstrates Strong Electron-Withdrawing Effect

The trifluoromethyl group exerts a pronounced electron-withdrawing effect that alters the acid–base properties of proximal functional groups. In CF₃-cyclobutane–substituted pivalic acid analogues, the pKa dropped from 4.79 (tert-butyl) to 2.92 (CF₃-cyclobutane), a ΔpKa of −1.87 [1]. For amine hydrochloride analogues, the pKa decreased even more dramatically from 10.69 (tBu) to 5.29 (CF₃-cyclobutane)—a shift of −5.40 units [1]. In contrast, 3-hydroxycyclobutan-1-one has a predicted pKa of 13.69 ± 0.20 for its alcohol proton , indicating that the CF₃ group in the target compound will substantially acidify the tertiary alcohol, enhancing its hydrogen-bond donor strength. The CF₃-cyclobutane Hammett σₘ ≈ 0.04 and σₚ ≈ 0.02 place it as a mild electron-withdrawing group, intermediate between CH₂OH (σₘ ~0.00) and CH₂F (σₘ ~0.12) [1].

Acid-base properties Electron-withdrawing Hammett parameters

Steric Volume Differentiation: CF₃-Cyclobutane (171 ų) vs. tert-Butyl (150 ų) – 14% Larger Steric Bulk

The CF₃-cyclobutane substituent occupies a steric volume of 171 ų, which is 14% larger than the tert-butyl group (150 ų) and 10% larger than the CF₃-cyclopropane group (155 ų) [1]. This steric increment arises from the four-membered ring plus the trifluoromethyl moiety, and the CF₃-cyclobutyl group preferentially adopts an axial conformation in 7 of 8 crystal structures [1]. In contrast, 3-hydroxy-3-methylcyclobutan-1-one (CAS 179073-80-4) bears the substantially smaller methyl group (approximate steric volume ~70–80 ų). The larger steric footprint of the target compound provides stronger hydrophobic van der Waals contacts in protein binding pockets while the cyclobutane ring imposes conformational restriction (puckering angle γ = 158–175°), a feature absent in acyclic analogs [1].

Steric volume Bioisostere Conformational restriction

Synthetic Versatility: Orthogonal Ketone and Hydroxy Reactivity vs. Mono-functional Analogs

The target compound uniquely combines a ketone carbonyl and a tertiary alcohol on the same cyclobutane ring, enabling orthogonal derivatization. The ketone can undergo reductive amination, Wittig olefination, or Grignard addition without affecting the tertiary alcohol, while the alcohol can be acylated, phosphorylated, or converted to a leaving group for nucleophilic displacement. By contrast, 3-(trifluoromethyl)cyclobutan-1-one (CAS 1511981-13-7) lacks the hydroxy handle, limiting diversification to ketone-centric chemistry. 3-Hydroxycyclobutan-1-one (CAS 15932-93-1) offers dual functionality but without the CF₃ group's lipophilicity and electronic benefits. The target compound is a direct precursor to 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid [1] and can be converted to the corresponding CF₃ carbinol upon treatment with TMSCF₃ and a fluoride source [2], a transformation not feasible for non-ketone analogs.

Synthetic intermediate Dual functionalization Building block utility

Metabolic Stability Modulation: CF₃-Cyclobutane Effects Range from Stabilization (CLint Reduced from 12 to 1) to Mild Destabilization, Providing Tunable Clearance

Incorporation of the CF₃-cyclobutane group produced variable effects on intrinsic clearance (CLint) depending on the chemotype, with both stabilization and destabilization observed. In model compound 40, replacing tert-butyl with CF₃-cyclobutane reduced CLint from 12 to 1 mg min⁻¹ μL⁻¹ (12-fold metabolic stabilization), while in Butenafine the same replacement reduced CLint from 30 to 21 (1.4-fold stabilization) [1]. Conversely, in model compound 37 and Tebutam, CLint increased from 11 to 16 and 57 to 107, respectively [1]. This context-dependent behavior contrasts with CF₃-cyclopropane, which showed more uniform metabolic effects. The target compound's tertiary alcohol, when oxidized in vivo to the ketone (3-(trifluoromethyl)cyclobutan-1-one), may further modulate clearance, whereas non-hydroxylated analogs lack this metabolic switch, providing an additional tunable parameter [2].

Metabolic stability Intrinsic clearance ADME optimization

High-Value Application Scenarios for 3-Hydroxy-3-(trifluoromethyl)cyclobutan-1-one Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) – Fluorinated Cyclobutanone as a Privileged Core

The compound's low molecular weight (154.09 Da), combined experimental LogP in the 0.5–1.5 range, and the 0.4–0.5 logD increase over non-fluorinated analogs [1], place it within Lipinski-compliant fragment space. Its three functional groups (ketone, tertiary alcohol, CF₃) provide three distinct vectors for fragment growing, while the 14% steric volume increase over tert-butyl [1] offers differentiated protein pocket complementarity. High-concentration screening (≥1 mM) is supported by the aqueous solubility profile expected from the polar alcohol offsetting CF₃ lipophilicity.

Kinase Inhibitor Scaffold Ornamentation – Targeted pKa Modulation for Hinge-Binding Optimization

The CF₃-cyclobutane group reduces the pKa of an adjacent carboxylic acid by ~2 units (4.79→2.92) and an amine by ~5.4 units (10.69→5.29) [1], an electronic effect directly applicable to tuning the ionization state of kinase hinge-binding motifs. For ATP-competitive inhibitors, the electron-withdrawing CF₃ enhances hydrogen-bond donor strength of the tertiary alcohol, potentially strengthening key hinge-region interactions. The documented 12-fold metabolic stabilization achievable in some chemotypes (CLint 12→1) [1] addresses the common liability of high intrinsic clearance in early kinase inhibitor leads.

PROTAC Linker and E3 Ligase Ligand Precursor – Orthogonal Functionalization Handle

The orthogonal ketone and tertiary alcohol functional groups enable sequential diversification without protecting-group strategies: the ketone can undergo reductive amination to attach a protein-of-interest ligand, while the alcohol can be acylated to install an E3 ligase recruiter [2]. The CF₃ group's electron-withdrawing effect (σₘ ≈ 0.04) [1] activates the alcohol toward acylation compared to non-fluorinated analogs. Furthermore, the CF₃-cyclobutane scaffold serves as a metabolically more stable alternative to tert-butyl, with CLint as low as 1 mg min⁻¹ μL⁻¹ demonstrated [1], critical for maintaining PROTAC pharmacokinetics.

Agrochemical Intermediate – Fluorinated Cyclobutanone in Herbicide and Fungicide Design

The CF₃-cyclobutane motif has been evaluated in commercial agrochemical scaffolds including Pinoxaden and Tebutam, where replacement of tert-butyl with CF₃-cyclobutane increased logD by ~0.5 units while preserving biological activity [1]. The target compound provides direct synthetic access to these CF₃-cyclobutane agrochemical analogues. The scalable process chemistry demonstrated by Merck (TMSCF₃/fluoride-mediated trifluoromethylation) [2] confirms industrial feasibility for multi-kilogram production, and the dual hydroxy/ketone handles enable late-stage diversification for patent strategy.

Quote Request

Request a Quote for 3-Hydroxy-3-(trifluoromethyl)cyclobutan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.